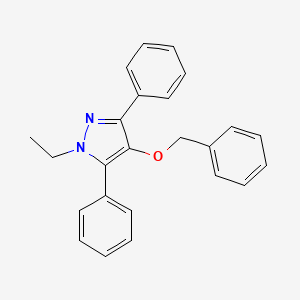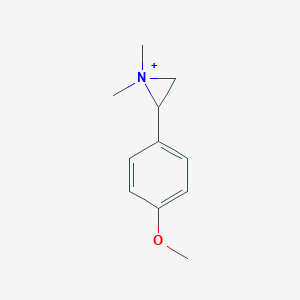
2,2,4-Triethyloctanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Triethyloctanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Triethyloctanoyl chloride can be synthesized through the reaction of 2,2,4-triethyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride, with the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent addition rates, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Triethyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,4-triethyloctanoic acid and hydrochloric acid.
Reduction: The acyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used, often under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used, with the reaction conducted under an inert atmosphere to prevent moisture interference.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2,2,4-Triethyloctanoic acid and hydrochloric acid.
Reduction: 2,2,4-Triethyloctanol.
Scientific Research Applications
2,2,4-Triethyloctanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) by providing a reactive acyl group for further chemical modifications.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,4-triethyloctanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic atoms (e.g., nitrogen, oxygen, sulfur) in the target molecules. This acylation process can modify the chemical and physical properties of the target molecules, influencing their biological activity, solubility, and stability.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Triethylpentanoyl chloride: A shorter-chain analog with similar reactivity but different physical properties.
2,2,4-Triethylhexanoyl chloride: Another analog with one less carbon atom in the chain, affecting its boiling point and solubility.
2,2,4-Triethylheptanoyl chloride: Similar structure with a slightly shorter carbon chain, influencing its reactivity and applications.
Uniqueness
2,2,4-Triethyloctanoyl chloride is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other analogs may not perform as effectively. For example, its particular chain length and branching can influence its solubility in various solvents and its reactivity with different nucleophiles, making it a valuable compound in specialized chemical syntheses and industrial processes.
Properties
CAS No. |
60631-36-9 |
|---|---|
Molecular Formula |
C14H27ClO |
Molecular Weight |
246.81 g/mol |
IUPAC Name |
2,2,4-triethyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3 |
InChI Key |
KVZRSOPHNBRLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC)(CC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)


![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
